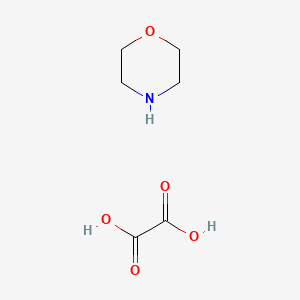
Morpholine, ethanedioate (1:?)
Cat. No. B8274829
Key on ui cas rn:
18257-23-3
M. Wt: 177.16 g/mol
InChI Key: ZKSZSWJQBXLNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08039497B2
Procedure details


1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-thiol (0.4 mmol) was dissolved in methanol (100 mL) at room temperature. A solution of potassium carbonate in water was added dropwise until pH 9. After 15 min. under stirring a solution of 4-(2-chloroethyl)morpholine hydrochloride (0.4 mmol) in water (20 mL) was added. The reaction was left under stirring at room temperature overnight. The methanol was evaporated and after extraction with CH2Cl2 the organic layer was dried over magnesium sulphate then evaporated and finally purified by chromatographic column to give a dark orange oil. The purified product was dissolved in ether (20 mL) and mixed with a solution of oxalic acid (0.31 mmol) in EtOAc (5 mL) to give 4-(2-(3,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-ylthio)ethyl)morpholine oxalate (0.147 g, yield=84%) as a white precipitate which was filtered off and dried in vacuo. H1NMR (300 MHz, DMSO, 25° C.) δ: 7.93 (d, J=2.4 Hz, 1H); 7.82 (d, J=8.7 Hz, 1H); 7.61 (dd, J=2.4 Hz, J=8.6 Hz, 1H); 3.66 (t, J=4.6 Hz, 4H); 3.32 (t, J=6.8 Hz, 2H); 2.983 (t, J=7.0 Hz, 2H); 2.78 (brs, 4H); 2.47 (s, 3H) ppm. EM (ES+) m/z=373 (100%) [M+H]+. C17H20Cl2N4O5S (463.0) calc. C, 44.07%; H, 4.35%; N, 12.09%; S=6.92%. found C, 43.79%; H, 4.60%; N, 11.87%; S,=6.75%.
Name
1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-thiol
Quantity
0.4 mmol
Type
reactant
Reaction Step One









Name
Yield
84%
Identifiers


|
REACTION_CXSMILES
|
ClC1C=C(N2C(C)=NC(S)=N2)C=CC=1Cl.C(=O)([O-])[O-].[K+].[K+].Cl.ClCC[N:26]1[CH2:31][CH2:30][O:29][CH2:28][CH2:27]1.[C:32]([OH:37])(=[O:36])[C:33]([OH:35])=[O:34]>CO.O.CCOCC.CCOC(C)=O>[C:32]([OH:37])(=[O:36])[C:33]([OH:35])=[O:34].[NH:26]1[CH2:31][CH2:30][O:29][CH2:28][CH2:27]1 |f:1.2.3,4.5,11.12|
|
Inputs


Step One
|
Name
|
1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-thiol
|
|
Quantity
|
0.4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)N1N=C(N=C1C)S
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0.4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClCCN1CCOCC1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0.31 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The reaction was left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methanol was evaporated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
after extraction with CH2Cl2 the organic layer
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
finally purified by chromatographic column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a dark orange oil
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=O)O)(=O)O.N1CCOCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.147 g | |
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 267.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
